molecular formula C23H22ClFN4O2 B2480211 N-(4-chloro-2-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1286721-68-3

N-(4-chloro-2-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2480211
CAS RN: 1286721-68-3
M. Wt: 440.9
InChI Key: APGZKBIDFYGNTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex acetamide derivatives, including those related to the target compound, involves multi-step chemical reactions that can include condensation, amidation, and chlorination. A method often employed involves starting from commercially available or suitably prepared precursors, followed by a series of reactions to introduce the necessary functional groups and structural complexity. For instance, the synthesis of similar compounds has been achieved through reactions involving ethyl benzoylacetate, amidinoacetamide, and subsequent cyclization and functionalization steps (Brown & Waring, 1977).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of various functional groups attached to a central pyrimidine or similar heterocyclic ring. Structural analyses, including X-ray crystallography, NMR, and IR spectroscopy, provide insights into the conformation, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interaction with biological targets. For related molecules, studies have shown detailed geometrical parameters and the influence of substituents on the molecular conformation (Subasri et al., 2016).

Scientific Research Applications

Radiosynthesis and Imaging Applications

One significant application of structurally similar compounds involves their development as selective ligands for imaging translocator protein (TSPO) with positron emission tomography (PET). For instance, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which share a similar structural framework, have been reported for their selective binding to TSPO, an indicator of neuroinflammatory processes. The incorporation of a fluorine atom into these molecules facilitates their labeling with fluorine-18, a radioisotope used in PET imaging to study various neurodegenerative disorders (Dollé et al., 2008).

Antitumor Activities

Compounds structurally related to N-(4-chloro-2-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide have demonstrated potential antitumor activities. Research into similar compounds, such as derivatives of 5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl, has indicated selective anti-tumor activities, suggesting a possible contribution to cancer treatment strategies (Xiong Jing, 2011).

Antimicrobial Activity

Similarly structured compounds have also shown antimicrobial potential. For example, a study focused on the synthesis and characterization of new heterocyclic compounds with a sulphamido moiety indicated these molecules could possess antibacterial and antifungal properties, pointing towards their use in combating microbial infections (Nunna et al., 2014).

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN4O2/c1-2-28-11-10-19-17(13-28)23(31)29(22(27-19)15-6-4-3-5-7-15)14-21(30)26-20-9-8-16(24)12-18(20)25/h3-9,12H,2,10-11,13-14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGZKBIDFYGNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.